TG8-260

EP2 receptor Prostanoid receptor Selectivity profiling

TG8-260 is a second-gen, selective EP2 antagonist with 13.2 nM binding affinity and 77.3% oral bioavailability. Ideal for CNS/peripheral inflammation models. Use in CYP450-sensitive or P-gp efflux studies requires careful consideration due to its CYP inhibition and P-gp substrate profiles. 3.6-fold potency gain over TG8-69 makes it a strong SAR benchmark.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
Cat. No. B10856362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG8-260
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=C(C=C3)C4=CN=CN4
InChIInChI=1S/C21H20N4O/c1-14-17(18-4-2-3-5-19(18)25-14)10-11-23-21(26)16-8-6-15(7-9-16)20-12-22-13-24-20/h2-9,12-13,25H,10-11H2,1H3,(H,22,24)(H,23,26)
InChIKeyXMWMPTMQNJXLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TG8-260: A Second-Generation EP2 Antagonist for Inflammation-Driven Disease Research


TG8-260 is a second-generation, highly potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP2 [1]. Developed through lead optimization of earlier EP2 antagonists, TG8-260 is a small molecule tool compound used to investigate the role of EP2-mediated signaling in inflammation-driven pathologies of the central nervous system (CNS) and periphery [1]. Its key characteristics include a nanomolar binding affinity (Schild KB = 13.2 nM) and high selectivity over other prostanoid receptors [1].

Why TG8-260's Specific Profile Cannot Be Assumed from Other EP2 or Prostanoid Receptor Antagonists


Despite belonging to the EP2 antagonist class, TG8-260 possesses a unique combination of properties that are not generalizable across other EP2 antagonists or related prostanoid receptor modulators. Critical parameters for research tool selection—including potency against the specific target, functional selectivity across the prostanoid receptor family, oral bioavailability, and potential for drug-drug interactions via CYP450 inhibition—vary significantly between compounds. For instance, while other EP2 antagonists exist (e.g., PF-04418948), their pharmacokinetic and selectivity profiles are distinct [1]. Assuming interchangeability risks confounding experimental results, especially in vivo models requiring oral dosing or where off-target effects on CYP450 enzymes or the P-glycoprotein (P-gp) efflux pump could alter study outcomes [1].

Quantitative Evidence: How TG8-260's Performance Differentiates It from Key Comparators


TG8-260's 500-Fold Selectivity Window for EP2 Over Other Prostanoid Receptors

TG8-260 demonstrates 500-fold selectivity for the EP2 receptor over other prostanoid receptors [1]. This high degree of target discrimination minimizes the risk of off-target effects mediated by EP1, EP3, EP4, DP, FP, IP, or TP receptors in complex biological systems, which is a critical factor for accurate target validation studies. [1].

EP2 receptor Prostanoid receptor Selectivity profiling

Improved Potency of TG8-260 Over First-Generation EP2 Antagonist Lead TG8-69

TG8-260 exhibits a 3.6-fold improvement in functional antagonism potency compared to its predecessor, the first-generation lead compound TG8-69 (Schild KB = 13.2 nM vs. ~47.5 nM) [1]. This enhancement was a direct outcome of a medicinal chemistry optimization program.

EP2 antagonist Structure-activity relationship (SAR) Lead optimization

Oral Bioavailability of TG8-260 Enables Flexible In Vivo Dosing Protocols

TG8-260 demonstrates excellent oral bioavailability (%F = 77.3%) in rats following a single 25 mg/kg oral dose [1]. This high level of oral absorption contrasts sharply with many research tool compounds that require intraperitoneal or intravenous administration, which can introduce stress artifacts and limit long-term dosing feasibility in chronic disease models.

Pharmacokinetics Oral bioavailability In vivo dosing

TG8-260 is a Substrate for P-glycoprotein (P-gp) Efflux Transporter

In vitro assays classify TG8-260 as a substrate for the P-glycoprotein (P-gp) efflux transporter. In Caco-2 and MDR1-MDCK cell monolayers, the efflux ratio for TG8-260 was 14.6 and 71.2, respectively, which was reduced to 7.67 and 0.95 in the presence of the P-gp inhibitor valspodar [1]. This active efflux mechanism is a key determinant of its CNS penetration, and its classification as a P-gp substrate differentiates it from compounds that are not subject to this efflux.

ADME P-glycoprotein Blood-brain barrier

TG8-260 Application Scenarios: Where Its Specific Properties Provide a Distinct Research Advantage


Target Validation in Chronic Neuroinflammatory Disease Models Requiring Oral Dosing

For chronic studies of neuroinflammation (e.g., in models of Alzheimer's disease, epilepsy, or traumatic brain injury), TG8-260's high oral bioavailability (77.3%) [1] and selectivity for EP2 [1] make it a superior tool. It enables convenient, stress-free oral administration over extended periods, ensuring sustained target engagement while minimizing confounding effects from other prostanoid receptors. This is a significant practical advantage over tool compounds that require daily intraperitoneal injections.

Investigating EP2-Mediated Inflammation in Periphery Without Confounding CYP450 Interactions

TG8-260 is a potent inhibitor of CYP450 enzymes [1]. Therefore, it is uniquely suited as a tool to deliberately investigate the contribution of EP2 signaling to peripheral inflammatory diseases (e.g., arthritis, inflammatory bowel disease) in animal models. Conversely, its use is contraindicated in studies where CYP450-mediated drug metabolism is a primary endpoint or where co-administered compounds are known CYP450 substrates, as TG8-260 may alter their pharmacokinetics and confound results.

Selective EP2 Blockade in Cellular Assays with a Defined P-gp Efflux Profile

TG8-260's established profile as a P-gp substrate [1] makes it a valuable tool for in vitro assays (e.g., using microglia BV2-hEP2 cells) where the impact of efflux transporters on compound accumulation is a variable of interest. Researchers can use TG8-260 in models that overexpress or lack P-gp to precisely dissect the role of this transporter in limiting intracellular concentrations of EP2 antagonists, an experimental design not possible with a non-substrate comparator.

SAR and Lead Optimization Benchmarking

With a well-characterized 3.6-fold potency improvement over the first-generation lead TG8-69 [1], TG8-260 serves as an excellent benchmark for structure-activity relationship (SAR) studies. It provides a clear quantitative baseline for medicinal chemists aiming to design next-generation EP2 antagonists with further improved potency, altered P-gp susceptibility, or modified CYP450 inhibition profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG8-260

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.